molecular formula C15H19N3O2 B5126668 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide

2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide

Cat. No. B5126668
M. Wt: 273.33 g/mol
InChI Key: DVWIZGFPXUWPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide, also known as CPTH2, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide works by inhibiting the activity of HATs, which are enzymes that add acetyl groups to histone proteins. This process is important for gene regulation and is often dysregulated in cancer and other diseases. By inhibiting HATs, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide can help to restore normal gene expression patterns and potentially treat disease.
Biochemical and physiological effects:
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been shown to alter gene expression patterns and affect the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of HATs and has been shown to be effective at very low concentrations. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are many potential future directions for research involving 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide. One area of interest is the development of new therapies for cancer and other diseases based on 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide and other HAT inhibitors. In addition, further research is needed to fully understand the mechanisms of action of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide and to identify potential side effects or limitations of its use.

Synthesis Methods

2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone. This is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide.

Scientific Research Applications

2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases. In addition, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been used to study the role of HATs in gene regulation and epigenetics.

properties

IUPAC Name

N'-(cyclopentylideneamino)-N-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-7-8-13(9-11(10)2)16-14(19)15(20)18-17-12-5-3-4-6-12/h7-9H,3-6H2,1-2H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWIZGFPXUWPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyclopentylidenehydrazinyl)-N-(3,4-dimethylphenyl)-2-oxoacetamide

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